molecular formula C10H10N4O B1200235 4-amino-2-phenyl-1h-imidazole-5-carboxamide CAS No. 41631-74-7

4-amino-2-phenyl-1h-imidazole-5-carboxamide

Cat. No.: B1200235
CAS No.: 41631-74-7
M. Wt: 202.21 g/mol
InChI Key: LFDIHAOPZBSKLD-UHFFFAOYSA-N
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Description

4-amino-2-phenyl-1h-imidazole-5-carboxamide is a purine nucleoside analog that has garnered significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 1950 and has since been extensively studied for its biological activity and mechanism of action.

Scientific Research Applications

4-amino-2-phenyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: It is being investigated for its potential use in treating various diseases, including cardiac ischemic injury and diabetes.

    Industry: Its unique structure makes it useful in material science and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-phenyl-1h-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-phenyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can occur at different positions on the imidazole ring, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 4-amino-2-phenyl-1h-imidazole-5-carboxamide involves its role as an analog of adenosine monophosphate (AMP). It is capable of stimulating AMP-dependent protein kinase (AMPK) activity, which plays a crucial role in cellular energy homeostasis . This compound has been used clinically to treat and protect against cardiac ischemic injury by preserving blood flow to the heart during surgery .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-imidazolecarboxamide: This compound is similar in structure and has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines.

    AICA riboside:

Uniqueness

4-amino-2-phenyl-1h-imidazole-5-carboxamide is unique due to its specific structure, which allows it to interact with various molecular targets and pathways. Its ability to stimulate AMPK activity sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-amino-2-phenyl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDIHAOPZBSKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194445
Record name 2-Phenyl-4-amino-5-imidazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41631-74-7
Record name 2-Phenyl-4-amino-5-imidazolecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-4-amino-5-imidazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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